1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-4,13H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUBNNNBFLEJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
1,3,4,5-tetrahydrobenzo[b]naphthyridin-10(2H)-one can undergo various chemical reactions:
- Oxidation This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can be used to modify the naphthyridine ring or to reduce any nitro groups present. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines are commonly used.
Derivatives and Applications
Derivatives of 1,3,4,5-tetrahydrobenzo[b]naphthyridin-10(2H)-one have been explored for various applications:
- Medicinal Chemistry This compound is investigated for its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory, antimicrobial, and anticancer properties.
- Biological Studies It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
- Chemical Biology Researchers use this compound to probe biological pathways and mechanisms, given its structural similarity to biologically active molecules.
- Industrial Applications It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Research Findings
Research on naphthyridine derivatives often focuses on their potential as inhibitors for enzymes like phosphodiesterase 5 (PDE5). For instance, compounds based on the 1,2,3,4-tetrahydrobenzo[b] naphthyridine scaffold have shown potent PDE5 inhibitory activity, with some derivatives exhibiting IC50 values in the picomolar range.
Table: PDE5 Inhibitory Activity of Naphthyridine Derivatives
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions, particularly at positions 8 and 10, due to the electron-withdrawing effects of the carbonyl and aromatic systems.
Key Examples:
-
The 10-keto group is highly reactive toward amines, enabling the synthesis of bioactive analogues via nucleophilic substitution .
-
Chlorination at position 8 enhances electrophilicity, facilitating downstream functionalization.
Oxidation and Reduction
The tetrahydro ring and carbonyl group participate in redox reactions, modulating the compound’s aromaticity and biological activity.
Oxidation:
-
Tetrahydro Ring Aromatization : Treatment with Pd/C in diphenyl ether at 180°C dehydrogenates the tetrahydro ring, yielding fully aromatic naphthyridines .
-
Carbonyl Oxidation : Strong oxidants (e.g., KMnO₄) convert the 10-keto group to a carboxylic acid, though this is less common due to steric hindrance.
Reduction:
-
Ketone to Alcohol : NaBH₄ in methanol reduces the 10-keto group to a secondary alcohol, though this product is often unstable.
Cyclization and Ring Expansion
The scaffold serves as a precursor for complex heterocycles via intramolecular cyclization:
Example Pathway:
-
Friedländer Reaction : Condensation with 2-acetylpyridine under basic conditions forms tricyclic fused systems (e.g., imidazo[1,2-a] naphthyridines) .
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling introduces aryl groups, enabling access to polycyclic architectures .
Acylation:
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Acetylation : Reacting with acetyl chloride in the presence of AlCl₃ introduces acetyl groups at position 2, improving solubility .
-
Trifluoroacetylation : TFAA in dichloromethane yields electron-deficient analogues for medicinal chemistry applications.
Table: Functionalization Outcomes
| Starting Material | Reagent | Product | Application |
|---|---|---|---|
| 8-Chloro derivative | KCN, CuI | 8-Cyano analogue | PDE5 inhibition |
| 10-Keto group | NH₂OH·HCl | 10-Oxime | Chelation-based metal sensors |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The naphthyridine core’s electron deficiency directs electrophiles to positions 8 and 10, with regioselectivity controlled by substituents .
-
Radical Pathways : Visible-light photocatalysis (e.g., Rhodamine 6G) enables radical-based functionalization at inert C-H positions .
Comparative Reactivity of Derivatives
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 214.26 g/mol. Its structure features a naphthyridine core, which is crucial for its biological activity. The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Biological Activities
- Monoamine Oxidase Inhibition : Recent studies have highlighted the potential of derivatives of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, the synthesis of 2-alkyl-10-chloro derivatives demonstrated significant MAO-B inhibitory activity with IC50 values in the low micromolar range . This suggests their potential use in treating neurodegenerative disorders such as Parkinson's disease.
- Antiparasitic Activity : Certain derivatives have shown promising activity against protozoan parasites. A study evaluating naphthyridine derivatives indicated that some compounds exhibited effective antiparasitic properties against Naegleria fowleri and Leishmania species . This opens avenues for developing new treatments for parasitic infections.
- Anticancer Properties : The compound's derivatives have been investigated for their anticancer effects. Research has indicated that specific naphthyridine derivatives can induce programmed cell death in cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Acetylcholinesterase Inhibition : Some studies have reported that naphthyridine derivatives possess acetylcholinesterase inhibitory activity, which is beneficial in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Synthesis of Derivatives
The synthesis of various derivatives of this compound has been a focal point in research. The following table summarizes some notable derivatives and their respective biological activities:
| Derivative | Activity | IC50 Value |
|---|---|---|
| 2-Alkyl-10-chloro derivative | MAO-B inhibition | 1.35 μM |
| 6-Fluoro derivative | Antiparasitic | Effective against Naegleria |
| 8-Chloro derivative | Acetylcholinesterase inhibition | Potent |
| 7-Chloro-6-methyl derivative | Anticancer | Induces apoptosis |
Case Studies
- MAO-B Inhibition Study : A study focused on synthesizing novel benzo[b][1,6]naphthyridine derivatives found that specific compounds demonstrated significant MAO-B inhibitory activity comparable to established drugs like pargyline . This highlights the potential for these compounds in treating mood disorders and neurodegenerative diseases.
- Antiparasitic Evaluation : In evaluating the efficacy of naphthyridine derivatives against Naegleria fowleri, researchers observed that certain compounds induced selective cytotoxicity against the parasite while exhibiting lower toxicity towards mammalian cells . This specificity is crucial for developing safe therapeutic agents.
- Anticancer Mechanism Investigation : Research into the anticancer properties of these compounds revealed mechanisms involving apoptosis induction through mitochondrial pathways and reactive oxygen species generation . These findings support further exploration into their use as anticancer therapies.
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase 5 inhibitor, it binds to the enzyme’s active site, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, which can have various physiological effects, such as vasodilation and improved cognitive function .
Comparison with Similar Compounds
Core Saturation and Ring Positioning
- Target Compound: The tetrahydrobenzo[b][1,6]naphthyridinone system (C12H12N2O) has partial saturation at positions 1,3,4,5, reducing aromaticity compared to fully unsaturated analogs like 5,10-dihydro-benzo[b][1,6]naphthyridine (C12H10N2; ). This impacts reactivity and interaction with biological targets .
- Stereoisomers : Matrine derivatives (e.g., dodecahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10-one) exhibit full saturation and stereochemical complexity, influencing their pharmacokinetic profiles .
- Positional Isomers: Benzo[c][1,6]naphthyridinones (e.g., in Cholix toxin inhibitors) demonstrate altered ring fusion positions, affecting binding to enzymes like acetylcholinesterase (AChE) .
Substituent Effects
- Fluorinated Derivatives: 8-Fluoro-2-(2,2,2-trifluoroacetyl)-tetrahydrobenzo[b][1,6]naphthyridinone (C14H11F4N2O2) introduces electron-withdrawing groups, enhancing metabolic stability and lipophilicity .
- Carbothioamide Derivatives : N,N-Dialkyl-5(or 10)-oxo analogs (e.g., compound 8i) feature thiourea linkages, which influence hydrogen-bonding capacity and enzyme inhibition .
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Evidence ID |
|---|---|---|---|---|
| 1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | C12H12N2O | None (parent structure) | 200.24 | - |
| 5,10-Dihydro-benzo[b][1,6]naphthyridine | C12H10N2 | Fully unsaturated | 182.22 | [15] |
| 9-Fluoro-5,6-dimethyl-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one | C14H15FN2O | 9-F, 5,6-Me | 246.28 | [14] |
| N,N-Dialkyl-10-oxobenzo[b][1,6]naphthyridine-5(10H)-carbothioamide (8i) | C17H18N3OS | Morpholinyl, carbothioamide | 320.41 | [2], [3] |
Physicochemical Properties
- Melting Points : Carbothioamide derivatives (e.g., 8i) exhibit high melting points (231–232°C), attributed to strong intermolecular hydrogen bonding .
- Lipophilicity: Fluorinated analogs (LogP ~2.8–3.1) show enhanced membrane permeability compared to non-fluorinated parents (LogP ~2.4) .
- Stereochemical Impact : Matrine stereoisomers (e.g., dodecahydro derivatives) display distinct NMR shifts and solubility profiles due to rigid conformations .
Enzyme Inhibition
- Anti-Alzheimer Activity : Tetrahydrobenzo[h][1,6]naphthyridines inhibit AChE (IC50 ~0.1–1 µM) with substituents at positions 1,5,9 critical for binding to the peripheral anionic site (PAS) .
- Cholix Toxin Inhibition: Benzo[c][1,6]naphthyridinones (e.g., 8-fluoro-2-(3-piperidinylpropanoyl) derivatives) bind to Vibrio cholerae toxins (Ki < 10 nM), demonstrating positional isomerism’s role in target specificity .
Antitumor Potential
Biological Activity
1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.241 g/mol
- CAS Number : 504434-07-5
This compound primarily acts as a phosphodiesterase 5 (PDE5) inhibitor . This mechanism leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting smooth muscle relaxation and vasodilation. The inhibition of PDE5 is particularly relevant in the treatment of conditions such as erectile dysfunction and pulmonary hypertension.
1. Phosphodiesterase Inhibition
The compound exhibits potent inhibitory effects on PDE5, with low IC₅₀ values indicating high potency. This property suggests potential therapeutic applications in:
- Erectile Dysfunction
- Pulmonary Hypertension
2. Anticancer Activity
In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. The compound induces apoptosis through:
- Activation of caspases
- Modulation of mitochondrial membrane potential
Table 1: Summary of Biological Activities
In Vitro Studies
Recent studies have focused on the compound's ability to inhibit monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE). The results indicate:
- Selective inhibition of MAO B with IC₅₀ values around 0.51 μM
- Moderate inhibition of cholinesterases (IC₅₀ values between 7–8 μM)
These findings suggest that the compound may have potential applications in treating neurodegenerative diseases by increasing levels of neurotransmitters.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituting different groups at specific positions can enhance selectivity and potency against various biological targets.
Table 2: Structural Modifications and Their Effects
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | Fluorine atom at position 8 | Potent PDE5 inhibitor |
| 8-Chloro derivative | Chlorine substituent | Anticancer properties |
| Methyl-substituted analog | Methyl group at position 6 | Enhanced solubility and potency |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one and its derivatives?
- Methodological Answer : The synthesis employs three primary routes:
- Pd-catalyzed one-pot reactions : Utilize 2-chloroquinoline-3-carbonitriles with sulfur/amine nucleophiles to construct the benzo[b][1,6]naphthyridine core (Kumar et al., 2017) .
- Copper-catalyzed intramolecular [4+2] hetero-Diels-Alder reactions : Achieve cyclization of Schiff base intermediates under mild conditions (60°C, 12 h) to form dihydro derivatives (Muthukrishnan et al., 2016) .
- Multi-component reactions : Combine aminouracil precursors (e.g., 6-aminothiouracil) with pyridinecarbonitriles in ethanol/TEA to assemble fused naphthyridine systems (Hadeer et al., 2014) .
- Key variables include catalyst loading (5–10 mol%), solvent polarity (DMF vs. ethanol), and precursor functionalization (e.g., chloro vs. cyano groups).
Q. How are spectroscopic techniques applied to confirm the structural integrity of this compound?
- Methodological Answer : A tiered analytical approach is recommended:
- NMR spectroscopy : 1H NMR identifies proton environments (e.g., NH signals at δ 10–12 ppm for secondary amines; aromatic protons at δ 7–8 ppm). 13C NMR confirms carbonyl carbons (δ 165–175 ppm) and sp² carbons .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 313.15 for C18H21N2O3 derivatives) .
- X-ray crystallography : Resolves stereochemical ambiguities in tetrahydro rings (e.g., chair vs. boat conformations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
- Methodological Answer : Systematic SAR analysis involves:
- Substituent variation : Introduce diethylaminoethyl groups at position 8 to enhance PDK1 inhibition (IC50 < 50 nM) via electrostatic interactions with kinase ATP-binding pockets (Vennila et al., 2020) .
- Hydrophilic modifications : Replace tert-butyl groups at position 10 with carboxylates to improve aqueous solubility (logP reduction from 3.2 to 1.8) without compromising cytotoxicity .
- In vitro screening : Use A549 lung cancer cells (MTT assay) and PDK1 enzymatic assays to quantify potency .
Q. What experimental designs effectively resolve contradictory yield data across synthetic protocols?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to test variables:
- Factors : Catalyst loading (2–10 mol%), temperature (60–100°C), solvent (DMF vs. toluene).
- Outcome : High catalyst loading (>5 mol%) and DMF solvent maximize yields (75–85%) in Pd-catalyzed routes, resolving prior discrepancies attributed to suboptimal ligand ratios .
- Statistical tools : ANOVA identifies significant interactions (p < 0.05); response surface models optimize conditions .
Q. How do computational methods elucidate the DNA-binding mechanism of naphthyridine derivatives?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict intercalation of planar naphthyridine cores into DNA base pairs (ΔG < -8 kcal/mol). Amino substituents form hydrogen bonds with phosphate backbones (Okuma et al., 2017) .
- MD simulations (AMBER) : Reveal stability of intercalated complexes over 100 ns trajectories (RMSD < 2 Å). Fluorescence quenching assays validate binding constants (Kb ≈ 10⁴ M⁻¹) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar derivatives?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., A549) and protocols (e.g., 48 h exposure, 10% FBS media) to minimize variability .
- Control for purity : HPLC (>95% purity) and LC-MS eliminate false positives from byproducts .
- Mechanistic validation : Combine enzymatic (PDK1 inhibition) and cellular (apoptosis via flow cytometry) assays to confirm target engagement .
Computational & Experimental Integration
Q. What hybrid strategies improve the design of fluorescent naphthyridine probes?
- Methodological Answer :
- DFT calculations (Gaussian 16) : Optimize HOMO-LUMO gaps (target: 3.0–3.5 eV) to predict fluorescence wavelengths (e.g., λem = 450–500 nm) .
- Synthetic validation : Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to redshift emission (Δλ = +30 nm) .
- Cell imaging : Test uptake in HeLa cells using confocal microscopy (ex/em = 405/525 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
